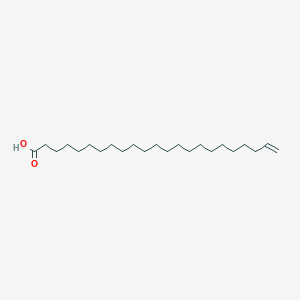

22-Tricosenoic acid

Description

Properties

IUPAC Name |

tricos-22-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2H,1,3-22H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTSVJQQDISEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337656 | |

| Record name | 22-Tricosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65119-95-1 | |

| Record name | 22-Tricosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22-Tricosenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In--Depth Technical Guide to 22-Tricosenoic Acid: Structure, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

22-Tricosenoic acid is a monounsaturated, odd-numbered very-long-chain fatty acid (VLCFA) that has garnered interest across multiple scientific disciplines. As a member of the VLCFA class, defined by hydrocarbon chains of 22 or more carbons, it plays a role in the structural integrity of biological membranes and serves as a precursor for various lipid molecules[1][2]. Its unique terminal double bond imparts distinct chemical properties that are being explored for applications ranging from materials science to pharmaceuticals. This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its chemical structure, physicochemical properties, reactivity, biological significance, and potential applications to support advanced research and development.

Part 1: Molecular Structure and Identification

The defining characteristic of this compound is its 23-carbon backbone, which includes a carboxylic acid functional group at one end (C1) and a single cis double bond at the opposite terminus, between carbons 22 and 23[1][3]. This terminal unsaturation is a key feature influencing its reactivity and molecular geometry. In lipid nomenclature, it is often denoted as C23:1n-1, indicating a 23-carbon chain with one double bond located one carbon away from the methyl (omega) end[1][4].

The presence of this long aliphatic chain renders the molecule highly nonpolar, while the carboxylic acid group provides a polar head, making it an amphipathic molecule. Due to the significant length and flexibility of its hydrocarbon tail, detailed 3D conformational studies are challenging[1][4].

Key Identifiers:

Part 2: Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure. The long hydrocarbon chain is the primary determinant of its solubility and lipophilicity, while the terminal double bond and carboxylic acid group are its main reactive sites.

Data Summary

| Property | Value / Description | Rationale & Significance | Source |

| Molecular Formula | C₂₃H₄₄O₂ | Defines the elemental composition and molar mass. | [1][3] |

| Molecular Weight | 352.6 g/mol | Essential for stoichiometric calculations in synthesis and analysis. | [1][3] |

| Physical State | Solid at standard conditions. | The long, saturated portion of the chain allows for efficient packing, leading to a solid state. | N/A |

| Solubility | Practically insoluble in water; Soluble in organic solvents. | The dominant hydrophobic character of the C23 chain minimizes interaction with polar water molecules. | [3] |

| LogP (calculated) | 10.36 | This high value indicates extreme lipophilicity, predicting its partitioning into non-aqueous environments like cell membranes. | [3] |

Part 3: Chemical Synthesis and Reactivity

While this compound can be isolated from natural sources like the leaves of Cecropia adenopus, chemical and biotechnological routes offer greater control and yield[3]. The reactivity of the molecule is centered on its two functional groups: the carboxylic acid and the terminal alkene.

Synthesis Approaches

-

Natural Extraction: Isolation from plant oils and animal fats provides a direct source, though often in complex mixtures requiring extensive purification[3].

-

Biotechnological Production: Genetically modified microorganisms can be engineered for fatty acid synthesis, offering a sustainable method for producing specific VLCFAs[3].

-

Chemical Synthesis: Multi-step organic synthesis can build the molecule from smaller precursors, providing high purity and the ability to introduce isotopic labels.

Key Chemical Reactions

The terminal double bond and carboxylic acid group allow for a range of chemical transformations. These reactions are fundamental for creating derivatives for industrial or pharmaceutical use.

Experimental Protocol: Reduction to 22-Tricos-1-ol

This protocol describes a generalized procedure for the reduction of the carboxylic acid to a primary alcohol, a common step in producing derivatives like esters or ethers.

Objective: To convert this compound to 22-Tricos-1-ol.

Principle: A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is used to reduce the carboxylic acid functional group to a primary alcohol. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

Methodology:

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Addition of Substrate: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0°C. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, to precipitate the aluminum salts. Safety Note: This step is highly exothermic and produces hydrogen gas.

-

Extraction & Purification: Filter the mixture to remove the inorganic salts. Extract the filtrate with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The resulting crude alcohol can be purified by column chromatography.

Part 4: Biological Significance and Metabolic Context

This compound is part of the broader class of VLCFAs, which are essential for numerous biological functions in eukaryotes[7]. Their roles are not typically as free fatty acids but as components of more complex lipids.

-

Biosynthesis: VLCFAs are synthesized in the endoplasmic reticulum from C16 or C18 fatty acid precursors. This process involves a four-step elongation cycle catalyzed by a complex of enzymes, with the fatty acid elongases (ELOVLs) being the rate-limiting enzymes that determine chain length specificity[1][8].

-

Metabolism: Unlike shorter fatty acids, the catabolism of VLCFAs occurs primarily through β-oxidation within peroxisomes, as their length prevents efficient processing by mitochondria[1].

-

Structural Roles: VLCFAs are critical components of sphingolipids (like ceramides and sphingomyelin) and some glycerophospholipids[9][10]. The incorporation of these long acyl chains significantly impacts the biophysical properties of cell membranes, influencing fluidity, thickness, and the formation of lipid rafts involved in cell signaling[1][3].

-

Physiological Functions: As integral parts of complex lipids, VLCFAs are vital for skin barrier function, proper myelin sheath formation in the nervous system, retinal function, and spermatogenesis[2][8][10].

Part 5: Applications and Research Frontiers

The distinct properties of this compound make it a valuable molecule for both industrial and biomedical research.

-

Material Science and Tribology: It can form stable Langmuir-Blodgett films. These organized monolayers exhibit excellent wear resistance, particularly when polymerized, making them candidates for developing advanced lubricants and surface coatings[1].

-

Industrial Chemistry: It serves as a precursor for synthesizing surfactants and lubricants[1]. Its ester derivatives are also being investigated for use in biodiesel formulations[3].

-

Biomedical and Pharmaceutical Research:

-

Anti-inflammatory Potential: Preliminary research suggests that this compound may possess anti-inflammatory properties by modulating lipid metabolic pathways[1].

-

Drug Delivery: Its lipophilic nature makes it a candidate for inclusion in lipid-based drug delivery systems.

-

Cosmetics: It is used in skincare formulations for its emollient properties[3].

-

-

Analytical Standard: Due to its unique structure, it is used as an internal standard or reference material in lipidomics and chromatographic analyses[1].

Part 6: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315) and serious eye irritation (H319)[4].

-

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Store in a cool, dry place in a tightly sealed container.

-

References

- This compound | C23H44O2 | CID 543855 - PubChem, NIH. [Link]

- This compound (C23H44O2) - PubChemLite. [Link]

- This compound (CHEBI:73736) - EMBL-EBI. [Link]

- Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PubMed Central, NIH. [Link]

- Role of very-long-chain fatty acids in plant development, when chain length does m

- Very long-chain fatty acids: elongation, physiology and related disorders - Oxford Academic. (2012-09-14). [Link]

- Very long-chain fatty acids: elongation, physiology and related disorders - PubMed, NIH. (2012-09-14). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Buy this compound | 65119-95-1 [smolecule.com]

- 4. This compound | C23H44O2 | CID 543855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 65119-95-1 [chemicalbook.com]

- 6. PubChemLite - this compound (C23H44O2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 22-Tricosenoic Acid (C23:1n-1)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

22-Tricosenoic acid, a monounsaturated very-long-chain fatty acid (VLCFA), represents a molecule of growing interest at the intersection of lipidomics, biochemistry, and materials science. While not as extensively studied as other VLCFAs, its unique 23-carbon odd-numbered chain and terminal double bond impart distinct physicochemical properties that differentiate it from its saturated and even-chain counterparts. This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its chemical structure, biological context, and analytical methodologies. We delve into its classification, known metabolic pathways, and potential applications, while also presenting detailed, field-proven protocols for its extraction and quantification. This document is intended to serve as a foundational resource for researchers investigating its role in biological systems or exploring its potential in novel therapeutic and industrial applications.

Core Molecular Profile and Physicochemical Properties

Structural Characterization and Nomenclature

This compound is systematically identified by its IUPAC name, tricos-22-enoic acid .[1][2] It is a monounsaturated fatty acid comprising a 23-carbon backbone with a terminal carboxylic acid group and a single cis-double bond at the C-22 position (Δ22).[1] In lipid nomenclature, it is commonly denoted as C23:1n-1, indicating a 23-carbon chain with one double bond located one carbon away from the methyl (omega) end.[1][2]

Its classification as a very-long-chain fatty acid (VLCFA) is defined by its chain length of 22 or more carbons.[1] Unlike the more common even-chain fatty acids, its 23-carbon structure places it in the category of odd-chain fatty acids, though its metabolism often aligns with VLCFA pathways.[1]

Physicochemical Data Summary

The distinct molecular structure of this compound governs its physical and chemical behavior, particularly its high lipophilicity and limited aqueous solubility.[3]

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₄O₂ | [1][2][3] |

| Molecular Weight | 352.6 g/mol | [1][2][3] |

| IUPAC Name | tricos-22-enoic acid | [1][2] |

| CAS Number | 65119-95-1 | [1][2] |

| Melting Point | 74-78 °C | [3] |

| logP (Predicted) | 10.36 | [3][4] |

| Water Solubility | ~2.57 x 10⁻⁵ mg/mL (Predicted) | [3] |

| InChI Key | YGTSVJQQDISEHZ-UHFFFAOYSA-N | [1][2][3] |

| SMILES | C=CCCCCCCCCCCCCCCCCCCCCC(=O)O | [1][3] |

Biological Context and Significance

Natural Occurrence and Biosynthesis

This compound is found in various natural sources, including certain plant oils and animal fats.[3] Its saturated counterpart, tricosanoic acid (C23:0), has been identified in the leaves of Cecropia adenopus and fennel.[5]

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a family of enzymes known as fatty acid elongases (ELOVLs).[1] This process involves the sequential addition of two-carbon units, supplied by malonyl-CoA, to a pre-existing fatty acid precursor. The synthesis of an odd-chain fatty acid like C23:1 would theoretically involve the elongation of a shorter odd-chain precursor.

Metabolism: Peroxisomal β-Oxidation

Due to their extended chain length, the catabolism of VLCFAs like this compound cannot be initiated by mitochondria. Instead, they must first undergo chain-shortening via β-oxidation within peroxisomes.[1] This specialized pathway breaks the long chain down into medium- and short-chain fatty acids, which can then be transported to mitochondria for complete oxidation to generate ATP.

Postulated Biological Roles and Potential Applications

While specific research on this compound is limited, the functions of VLCFAs provide a framework for its potential roles.[3] These include:

-

Structural Components: As integral parts of cell membranes, particularly in sphingolipids, VLCFAs influence membrane fluidity and function.[3]

-

Signaling Molecules: Fatty acids can act as signaling molecules, modulating gene expression and various cellular processes.[3]

-

Energy Source: Through β-oxidation, these molecules can be catabolized for cellular energy production.[3]

Its unique structure suggests potential applications that are currently being explored:

-

Drug Development: The ability of some fatty acids to modulate inflammatory pathways positions them as candidates for developing anti-inflammatory agents.[1][6]

-

Industrial Chemistry: It serves as a precursor in the synthesis of complex organic molecules and can be used in the production of high-performance surfactants and lubricants.[1]

-

Cosmetics: Due to its emollient properties, it has potential applications in skincare formulations.[3]

Methodologies for Analysis and Quantification

The accurate quantification of this compound from complex biological or industrial matrices requires robust analytical workflows. Gas chromatography-mass spectrometry (GC-MS) is the gold standard, necessitating a derivatization step to enhance analyte volatility.

Workflow: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This workflow provides a validated system for the reliable quantification of this compound. The inclusion of an internal standard is a critical self-validating step, correcting for variations in extraction efficiency and sample injection volume.

Protocol: Fatty Acid Methyl Ester (FAME) Derivatization and GC-MS Analysis

This protocol is adapted from standard methods for fatty acid analysis.[7][8]

A. Materials and Reagents:

-

Lipid extract (dried under nitrogen)

-

Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)

-

Hexane (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

GC vials with inserts

B. Step-by-Step Protocol:

-

Reconstitution: Reconstitute the dried lipid extract in 1 mL of hexane.

-

Esterification: Add 2 mL of 14% BF₃-MeOH solution to the sample.

-

Causality Note: BF₃ is a powerful Lewis acid catalyst that facilitates the transesterification of acylglycerols and the esterification of free fatty acids to their corresponding methyl esters (FAMEs). This reaction is crucial as it renders the fatty acids volatile and thermally stable for GC analysis.

-

-

Incubation: Cap the tube tightly and heat at 90-100°C for 60 minutes in a heating block or water bath.

-

Extraction: Cool the sample to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

-

Causality Note: The addition of hexane creates a nonpolar phase to extract the hydrophobic FAMEs, while the saturated NaCl solution creates an aqueous phase and helps to break any emulsions, ensuring a clean phase separation.

-

-

Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the layers.

-

Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean tube containing a small amount of anhydrous Na₂SO₄.

-

Causality Note: Anhydrous sodium sulfate is a drying agent that removes any residual water from the hexane extract, preventing potential interference or column damage during GC analysis.

-

-

Final Preparation: Vortex briefly and let the Na₂SO₄ settle. Transfer the dried hexane extract to a GC vial for analysis.

-

GC-MS Analysis:

-

Injector: Split/splitless, 250°C.

-

Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm x 0.25 µm) is recommended for optimal separation of FAME isomers.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 15 min. This program must be optimized for the specific instrument and column.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

-

-

Identification and Quantification: Identify the this compound methyl ester peak based on its retention time relative to a known standard and its characteristic mass spectrum. Quantify by comparing its peak area to that of the internal standard.

Future Research Directions

The scientific literature on this compound is still emerging, presenting significant opportunities for novel research.[3] Key areas for future investigation include:

-

Elucidation of Specific Biological Functions: Research is needed to move beyond the general functions of VLCFAs and identify the specific roles of C23:1n-1 in cellular processes, membrane biology, and signaling cascades.[3]

-

Metabolic Pathway Mapping: Tracing the precise biosynthetic and catabolic pathways of this compound will provide insights into its regulation and interaction with other metabolic networks.

-

Exploration of Therapeutic Potential: Rigorous investigation into its purported anti-inflammatory and antimicrobial properties in cell culture and animal models is warranted.[1][3]

-

Biomarker Discovery: Given the links between other odd-chain fatty acids and health, such as the association of tricosanoic acid (C23:0) with cognitive function, exploring C23:1n-1 as a potential biomarker for metabolic or neurological diseases is a promising avenue.[9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation and serious eye irritation.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

References

- Benchchem. (n.d.). This compound | 65119-95-1.

- Smolecule. (2023, August 15). Buy this compound | 65119-95-1.

- National Center for Biotechnology Information. (n.d.). This compound | C23H44O2 | CID 543855. PubChem.

- PubChemLite. (n.d.). This compound (C23H44O2).

- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.

- Wikipedia. (n.d.). Tricosylic acid.

- MDPI. (n.d.). Grain Feeding Improves Yak Meat Tenderness and Lipid Deposition: Meat Quality, Amino Acid and Fatty Acid Profiles, Metabolomics, and Transcriptomics.

- RTI International. (n.d.). Drug Discovery and Development.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C23H44O2 | CID 543855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 65119-95-1 [smolecule.com]

- 4. PubChemLite - this compound (C23H44O2) [pubchemlite.lcsb.uni.lu]

- 5. Tricosylic acid - Wikipedia [en.wikipedia.org]

- 6. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

22-Tricosenoic acid discovery and history

An In-Depth Technical Guide to 22-Tricosenoic Acid: From Discovery to Modern Analysis

Abstract

This compound (C23:1n-1) is a monounsaturated, very-long-chain fatty acid (VLCFA) whose unique structure underpins its roles in specialized biological contexts and synthetic applications. While the broader class of VLCFAs has been studied for over a century, the specific history of this compound is more recent, emerging from investigations into lipid membrane dynamics in the late 20th century. This guide provides a comprehensive overview of its discovery, historical context, natural sources, and the evolution of its synthesis and analytical characterization. We delve into detailed protocols for its extraction, chemical synthesis, and biochemical production, offering insights for researchers in lipidomics, materials science, and drug development. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application.

Introduction and Chemical Identity

This compound is a fatty acid with a 23-carbon backbone and a single double bond at the terminal position (omega-1) between carbons 22 and 23.[1][2][3] Its IUPAC name is tricos-22-enoic acid, and its molecular formula is C₂₃H₄₄O₂.[1][2][4] As a VLCFA, it belongs to a class of fatty acids with 22 or more carbons, which are distinguished from their shorter-chain counterparts by their synthesis in the endoplasmic reticulum and catabolism in peroxisomes.[5] This distinct metabolic handling is central to their physiological roles and implication in certain metabolic disorders.[5][6][7]

The terminal double bond distinguishes this compound from its saturated counterpart, tricosanoic acid, and influences its physical properties, such as its melting point (74-78°C), and its chemical reactivity.[4][8]

Chemical Structure of this compound

Caption: Chemical structure of this compound (C23:1n-1).

Historical Context and Discovery

The scientific journey of this compound is best understood within the broader history of VLCFA research. The study of long-chain fatty acids began in the 19th century with the characterization of compounds like oleic acid.[9] Erucic acid (22:1n-9), a prominent VLCFA from rapeseed, was identified and utilized as an industrial lubricant long before its biochemical significance was appreciated.[10] Another key VLCFA, nervonic acid (24:1n-9), was first isolated from brain cerebrosides in 1927, highlighting the importance of these molecules in neural tissue.[9]

Unlike these naturally abundant VLCFAs, this compound was not discovered through isolation from a major biological source but was first synthesized in the late 20th century.[1] Its creation was driven by research into the physics of lipid membranes. Early studies focused on its application in Langmuir-Blodgett films, where alternating monomolecular layers of this compound and docosylamine were found to exhibit pyroelectric properties—the ability to generate a voltage in response to temperature changes.[1] This initial focus on its material properties preceded significant investigation into its biological relevance, with its chemical data being formally registered in PubChem in 2005.[1]

Historical Timeline of Key VLCFA Developments

Caption: Timeline of key discoveries related to VLCFAs.

Natural Occurrence and Methods of Isolation

This compound is found in trace amounts in various natural sources, including the plant Cecropia adenopus and certain marine lipids.[4] It is also present in rapeseed (Brassica napus) oil, though at much lower concentrations than erucic acid.[1] Its low natural abundance necessitates sophisticated extraction and purification protocols to isolate it for study.

Protocol 1: Industrial-Scale Isolation from Natural Oils

This protocol is adapted from industrial methods for purifying unsaturated fatty acids from feedstocks like high-erucic acid rapeseed oil or fish oil.[1] The causality of this multi-step process lies in systematically removing more abundant and saturated fatty acids.

Objective: To isolate and enrich this compound from a mixed lipid source.

Methodology:

-

Saponification (Base Hydrolysis):

-

Step 1.1: Reflux the raw oil (e.g., 1 kg) with a 2M solution of sodium hydroxide (NaOH) in 95% ethanol for 2-4 hours.

-

Rationale: This step cleaves the ester bonds of triacylglycerols, releasing the constituent fatty acids as sodium salts (soaps) and glycerol. This makes them water-soluble and easier to handle in subsequent steps.

-

-

Acidification and Extraction:

-

Step 2.1: After cooling, acidify the soap solution to a pH of ~2 using concentrated hydrochloric acid (HCl). This protonates the fatty acid salts, converting them back into their water-insoluble free fatty acid (FFA) form.

-

Step 2.2: Extract the FFAs into an organic solvent like hexane or diethyl ether. Wash the organic phase with brine to remove residual salts and dry over anhydrous sodium sulfate.

-

-

Winterization (Fractional Crystallization):

-

Step 3.1: Dissolve the extracted FFA mixture in acetone or methanol and cool to -20°C for 12-24 hours.

-

Rationale: Saturated fatty acids have higher melting points and will crystallize out of solution at low temperatures. This step effectively removes a significant portion of saturated fats, enriching the unsaturated fraction in the remaining liquid (the olein fraction).

-

Step 3.2: Filter the cold solution to separate the precipitated saturated fatty acids from the liquid fraction containing the unsaturated fatty acids.

-

-

Urea Complexation (Adductive Crystallization):

-

Step 4.1: Dissolve the unsaturated FFA fraction from Step 3.2 in hot methanol saturated with urea.

-

Step 4.2: Allow the solution to cool slowly to room temperature, then chill to 4°C.

-

Rationale: Urea molecules form crystalline inclusion complexes with linear, saturated fatty acids, effectively trapping them within a crystal lattice. Unsaturated fatty acids, particularly those with cis double bonds, are bulkier and do not fit well into the urea channels, thus remaining in the solution. This step provides a powerful separation based on the degree of unsaturation.

-

Step 4.3: Filter the mixture to remove the urea-saturated fatty acid adducts. The filtrate is now highly enriched in monounsaturated and polyunsaturated fatty acids, including this compound.

-

-

Final Purification:

-

Step 5.1: Recover the enriched FFAs from the filtrate by acidification and extraction.

-

Step 5.2: Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate this compound from other unsaturated fatty acids.

-

Extraction Workflow Diagram

Caption: Workflow for the isolation of this compound from natural oils.

Table 1: Typical Yields from Natural Sources

| Source | Purity (%) | Yield (g/kg raw material) | Reference |

| Rapeseed Oil | 92–95% | 0.5–0.7 | [1] |

| Fish Oil | 88–90% | 0.3–0.5 | [1] |

Synthetic and Biosynthetic Methodologies

Given its low natural abundance, chemical and biotechnological synthesis methods are critical for producing this compound in quantities sufficient for research and potential commercial applications.

Protocol 2: Continuous-Flow Chemical Synthesis

This method, adapted from a patented process, offers scalability and enhanced control over reaction conditions compared to batch synthesis.[1]

Objective: To synthesize this compound from tricosanoic acid.

Methodology:

-

Enamine Formation (Step 1):

-

Reactants: Tricosanoic acid and pyrrolidine.

-

Conditions: A continuous flow of tricosanoic acid dissolved in an anhydrous solvent (e.g., toluene) is mixed with a stream of pyrrolidine in a microreactor heated to 50°C.

-

Rationale: The carboxylic acid reacts with the secondary amine to form an enamine intermediate. This functional group activates the alpha-carbon, preparing it for the subsequent alkylation step. Continuous flow ensures efficient heat and mass transfer, minimizing side reactions.

-

-

Alkylation and Hydrolysis (Step 2):

-

Reactants: The enamine intermediate from Step 1 and vinyl bromide.

-

Conditions: The output stream from the first reactor is immediately mixed with a stream of vinyl bromide in tetrahydrofuran (THF) in a second reactor maintained at 25°C. The residence time is controlled to ensure complete reaction.

-

Rationale: The activated enamine undergoes alkylation with vinyl bromide, adding the required two-carbon unit with a terminal double bond.

-

Step 2.1: The output from the second reactor is passed through an acidic aqueous stream (e.g., dilute HCl) to hydrolyze the intermediate, yielding the final product, this compound.

-

-

Purification:

-

Step 3.1: The product is extracted into an organic solvent, washed, and dried.

-

Step 3.2: Final purification is achieved via column chromatography on silica gel.

-

Protocol 3: Biochemical Synthesis via Fermentation

This approach leverages the cellular machinery of microorganisms, offering a more environmentally friendly alternative to chemical synthesis.[1]

Objective: To produce this compound using genetically engineered yeast.

Methodology:

-

Strain Engineering:

-

Host Organism: Saccharomyces cerevisiae.

-

Genetic Modification: Overexpress a fatty acid elongase gene, such as human ELOVL1, which is responsible for extending fatty acid chains. The choice of ELOVL1 is based on its known activity in producing VLCFAs.

-

Rationale: S. cerevisiae is a well-characterized and robust host for metabolic engineering. Overexpression of the elongase enzyme drives the metabolic flux towards the production of longer-chain fatty acids.

-

-

Fermentation:

-

Media: A suitable fermentation medium containing a carbon source (e.g., glucose), nitrogen source, and a precursor fatty acid like eicosenoic acid (C20:1).

-

Conditions:

-

Temperature: 30°C

-

pH: Maintained between 6.5–7.0

-

-

Rationale: The yeast cells take up the C20:1 precursor and, using the overexpressed ELOVL1 enzyme, sequentially add two-carbon units from malonyl-CoA to elongate the chain, ultimately producing this compound and other VLCFAs.

-

-

Induction and Harvest:

-

Step 3.1: Induce the expression of the ELOVL1 gene at the appropriate cell density.

-

Step 3.2: Continue fermentation for 48–72 hours post-induction.

-

Step 3.3: Harvest the yeast cells by centrifugation.

-

-

Extraction and Purification:

-

Step 4.1: Lyse the yeast cells and extract the total lipids using a method like the Bligh-Dyer extraction.

-

Step 4.2: Purify this compound from the lipid extract using the methods described in Protocol 1 (saponification, winterization, HPLC).

-

Table 2: Comparative Analysis of Synthesis Methods

| Method | Key Advantages | Key Disadvantages | Typical Yield | Reference |

| Chemical Synthesis | High purity, scalable, good control | Harsh reagents, potential byproducts | 60–65% (isolated) | [1] |

| Biochemical Synthesis | Eco-friendly, uses renewable feedstock | Low volumetric productivity, costly purification | 0.8–1.2 g/L | [1] |

Biological Significance and Metabolic Pathways

While specific research on the unique biological functions of this compound is limited, its role can be inferred from the well-established importance of VLCFAs in eukaryotic biology.[4]

-

Structural Components: VLCFAs are integral to cellular membranes, particularly in sphingolipids like ceramides and in certain phospholipids.[6][7][11] Their long acyl chains increase the thickness and order of the lipid bilayer, influencing membrane fluidity, protein function, and the formation of lipid rafts.

-

Energy Metabolism: Unlike shorter fatty acids that are oxidized in mitochondria, VLCFAs must first be shortened in peroxisomes via β-oxidation before they can enter mitochondrial pathways for complete energy extraction.[5][12]

-

Signaling Precursors: VLCFAs and their derivatives can act as signaling molecules in various cellular processes.[4]

-

Physiological Barriers: In plants, VLCFAs are essential precursors for cuticular waxes and suberin, which form protective barriers against water loss and pathogens.[11][12]

VLCFA Metabolism Overview

Caption: Simplified overview of Very-Long-Chain Fatty Acid (VLCFA) metabolism.

Analytical and Characterization Techniques

Accurate identification and quantification of this compound require a combination of chromatographic separation and spectroscopic detection.

Protocol 4: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for fatty acid analysis due to its high resolution and sensitivity. Analysis typically requires conversion of the fatty acids to their more volatile fatty acid methyl esters (FAMEs).

Objective: To identify and quantify this compound in a lipid extract.

Methodology:

-

Sample Preparation (Transesterification):

-

Step 1.1: To a dried lipid extract (approx. 1-5 mg), add 2 mL of 0.5 M methanolic HCl.

-

Step 1.2: Seal the container and heat at 80°C for 1 hour.

-

Rationale: This reaction converts the carboxylic acid group into a methyl ester, increasing the volatility of the molecule for gas-phase analysis.

-

Step 1.3: After cooling, add 1 mL of water and extract the FAMEs with 2 mL of hexane. Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A polar capillary column suitable for FAME separation, such as an SP-2560.[1]

-

Carrier Gas: Helium.

-

Injection: 1 µL of the hexane extract.

-

Oven Program: A temperature gradient is used to separate the FAMEs by chain length and unsaturation (e.g., start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min).

-

Rationale: The temperature program allows for the sequential elution of fatty acids, with shorter chains and more unsaturated FAMEs eluting earlier.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI).[1]

-

Detection: Scan mode to acquire full mass spectra for identification, or Selected Ion Monitoring (SIM) for targeted quantification.

-

Identification: The mass spectrum of the this compound methyl ester is compared against a spectral library (e.g., NIST) and a pure standard. The fragmentation pattern will be characteristic of a long-chain monounsaturated ester.

-

Table 3: Key Spectroscopic Data for Characterization

| Technique | Observation | Interpretation | Reference |

| Infrared (IR) | Absorption bands for C=O (carboxylic acid) and C=C (alkene) | Confirms the presence of the key functional groups. | [4] |

| GC-MS | Molecular ion peak consistent with MW 352.6; characteristic fragmentation pattern | Confirms molecular weight and structure. Base peaks often at m/z 55, 69, 83. | [2][4] |

| ¹H NMR | Signals corresponding to terminal vinyl protons, methylene protons adjacent to the double bond and carboxyl group, and the long aliphatic chain. | Provides detailed structural confirmation of the proton environment. | [2] |

Conclusion and Future Directions

The story of this compound has evolved from its synthesis as a tool for materials science to its recognition as a member of the biologically crucial class of very-long-chain fatty acids. While its specific discovery is more recent and less storied than that of other VLCFAs, the methodologies for its isolation, synthesis, and analysis are now well-established, enabling deeper investigation.

Future research should be directed toward elucidating the specific biological roles of this compound.[4] Key questions remain:

-

Is it incorporated into specific lipid species in certain tissues?

-

Does it have unique signaling functions distinct from other VLCFAs?

-

Could its unique terminal double bond be leveraged for the development of novel therapeutics or as a probe to study lipid metabolism?

Answering these questions will require the combined application of the advanced synthesis and analytical protocols outlined in this guide, paving the way for a more complete understanding of this unique lipid molecule.

References

To be populated with full, clickable URLs from the source material.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C23H44O2 | CID 543855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CHEBI:73736) [ebi.ac.uk]

- 4. Buy this compound | 65119-95-1 [smolecule.com]

- 5. Very long chain fatty acid - Wikipedia [en.wikipedia.org]

- 6. The role of very long chain fatty acids in yeast physiology and human diseases | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. PlantFAdb: 23:0; Tricosanoic acid; 22FA; Tricosylic acid; n-Tricosanoic acid [fatplants.net]

- 9. Erucic acid | Cyberlipid [cyberlipid.gerli.com]

- 10. atamankimya.com [atamankimya.com]

- 11. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

An In-Depth Technical Guide to 22-Tricosenoic Acid: From Natural Sources to Therapeutic Potential

Abstract

22-Tricosenoic acid, a very-long-chain monounsaturated fatty acid with a terminal double bond, is an intriguing molecule with nascent yet promising applications in research and drug development. This technical guide provides a comprehensive overview of its natural occurrences, biosynthetic origins, methodologies for its isolation and analysis, and its emerging biological activities. We delve into the nuanced biochemistry that distinguishes it from its isomers and explore its potential as an anti-inflammatory and anti-cancer agent, with a focus on its interaction with key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this unique fatty acid.

Introduction to this compound: A Unique Very-Long-Chain Fatty Acid

This compound, systematically named tricos-22-enoic acid, is a C23:1 monounsaturated fatty acid. Its defining structural feature is a terminal double bond at the ω-1 position (n-1), distinguishing it from its more commonly known isomer, erucic acid (cis-13-docosenoic acid).[1][2] This terminal unsaturation imparts distinct physicochemical properties and biological functions. As a very-long-chain fatty acid (VLCFA), it is a constituent of cellular lipids and is involved in various metabolic processes.[3] While research on this compound is still in its early stages, preliminary evidence suggests its involvement in modulating cell membrane dynamics and signaling pathways, indicating a potential for therapeutic applications.[3][4]

Natural Sources and Distribution

This compound is found in trace amounts across different biological kingdoms, suggesting a specialized, rather than a primary, metabolic role.

Plant Kingdom

The primary documented plant source of this compound is the leaves of Cecropia adenopus, a tree native to South America.[3] While a comprehensive fatty acid profile of Cecropia species is not extensively detailed in readily available literature, phytochemical analyses have revealed a rich composition of other bioactive compounds, including triterpenes and phenolic acids.[5][6] Additionally, trace amounts of this compound have been reported in the oil of Brassica napus (rapeseed).[7]

Animal Kingdom

This compound has been identified in various animal fats and marine lipids.[3] The specific organisms and the concentration of this fatty acid are not well-documented, highlighting an area for further investigation. Its presence in marine organisms suggests potential dietary uptake or endogenous synthesis through unique metabolic pathways.

Microbial Sources

While the production of various long-chain fatty acids by genetically modified microorganisms is an active area of research, the natural occurrence of this compound in microbes is not yet established.[3] Biotechnological approaches using engineered bacteria or yeast could, however, present a scalable and controlled source of this compound in the future.

Table 1: Documented Natural Sources of this compound

| Kingdom | Source | Part | Concentration | Reference(s) |

| Plantae | Cecropia adenopus | Leaves | Not specified | [3] |

| Plantae | Brassica napus (Rapeseed) | Oil | Trace | [7] |

| Animalia | Marine Lipids | Not specified | Trace | [7] |

| Animalia | Animal Fats | Not specified | Not specified | [3] |

Biosynthesis of this compound

The biosynthesis of this compound involves the general pathways of fatty acid synthesis and elongation, followed by a crucial desaturation step to introduce the terminal double bond.

Elongation of Very-Long-Chain Fatty Acids

The backbone of this compound, tricosanoic acid (C23:0), is synthesized through the fatty acid elongation (FAE) system located in the endoplasmic reticulum.[2] This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer, typically palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0).

Terminal Desaturation: The Role of Desaturases

The introduction of the terminal double bond at the ω-1 position is a key and less common step. This reaction is catalyzed by a class of enzymes known as fatty acid desaturases (FADS). While most desaturases act on specific positions relative to the carboxyl end (delta desaturases), the formation of a terminal double bond suggests the action of an ω-desaturase with unusual specificity.

The Fatty Acid Desaturase 2 (FADS2) enzyme is known for its multiple desaturation activities, including Δ4, Δ6, and Δ8 desaturation.[3][4][8] Although its primary role is in the synthesis of polyunsaturated fatty acids like docosahexaenoic acid (DHA), its capacity for introducing double bonds near the methyl end of the fatty acid chain makes it a candidate for involvement in the biosynthesis of ω-1 unsaturated fatty acids. However, direct evidence for FADS2 or another specific desaturase catalyzing the formation of the 22-ene bond in tricosanoic acid is currently lacking and represents a significant area for future research.

Figure 1: A proposed biosynthetic pathway for this compound.

Extraction and Analytical Methodologies

The accurate quantification and characterization of this compound from complex biological matrices require robust extraction and analytical techniques.

Extraction from Natural Sources

A general workflow for the extraction of this compound from plant or marine samples involves initial lipid extraction followed by purification to isolate the fatty acid fraction.

4.1.1. Lipid Extraction

Commonly used methods for lipid extraction include:

-

Soxhlet Extraction: A continuous solid-liquid extraction method suitable for dried plant material.[9]

-

Folch or Bligh-Dyer Method: A liquid-liquid extraction using a chloroform/methanol/water solvent system, ideal for tissues and marine samples.[10]

-

Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 as a solvent, offering a "greener" alternative with high selectivity.

4.1.2. Purification and Isolation

Following the initial extraction, the total lipid extract is typically subjected to purification steps to isolate the free fatty acids or to hydrolyze esterified fatty acids.

-

Saponification: Alkaline hydrolysis to release free fatty acids from triacylglycerols and phospholipids.

-

Solid-Phase Extraction (SPE): A chromatographic technique to separate fatty acids from other lipid classes. Anion exchange cartridges are particularly effective for isolating acidic compounds.[11]

4.1.3. Step-by-Step Protocol: Extraction and Isolation from Plant Material

-

Sample Preparation: Lyophilize and grind the plant material (e.g., Cecropia adenopus leaves) to a fine powder.

-

Lipid Extraction: Perform a Soxhlet extraction with a hexane/isopropanol mixture (3:2, v/v) for 6-8 hours.

-

Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Saponification: Resuspend the lipid extract in 2 M ethanolic KOH and heat at 80°C for 1 hour.

-

Neutralization and Extraction: Cool the mixture, add water, and acidify to pH 2-3 with HCl. Extract the free fatty acids with n-hexane.

-

Washing and Drying: Wash the hexane phase with water until neutral, then dry over anhydrous sodium sulfate.

-

Derivatization: For GC-MS analysis, convert the fatty acids to their fatty acid methyl esters (FAMEs) by adding a solution of BF3 in methanol and heating.

Analytical Quantification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the preferred methods for the quantification of this compound.

-

GC-MS: After derivatization to FAMEs, GC-MS provides excellent separation and sensitive detection. The mass spectrum of the this compound methyl ester will show a characteristic molecular ion peak and fragmentation pattern.[12]

-

LC-MS: LC-MS allows for the analysis of underivatized fatty acids, which can be advantageous. A reversed-phase C8 or C18 column can be used for separation, and a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode provides high sensitivity and specificity.[13][14]

Figure 2: A generalized analytical workflow for this compound.

Biological Activities and Therapeutic Potential

The unique structure of this compound suggests it may have specific biological roles, and emerging research points towards its potential as a therapeutic agent, particularly in the contexts of inflammation and cancer.

Anti-inflammatory Properties

Very-long-chain fatty acids can modulate inflammatory responses. While direct studies on this compound are limited, its structural similarity to other bioactive lipids suggests it may influence inflammatory pathways. One of the key regulators of inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16] It is plausible that this compound could inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Anti-Cancer Activity

Preliminary research indicates that this compound may possess anti-proliferative effects against cancer cells.[3] A key signaling pathway that is often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[7][17][18] It is hypothesized that this compound may exert its anti-cancer effects by inhibiting the phosphorylation and activation of key components of this pathway, such as Akt and mTOR. This would lead to the induction of apoptosis and a reduction in tumor cell proliferation.

Figure 3: Proposed mechanisms of action for this compound.

Future Directions and Conclusion

This compound represents an underexplored area in lipid biochemistry with significant potential. Future research should focus on:

-

Quantitative analysis of this compound in a wider range of natural sources to identify richer reserves.

-

Elucidation of the specific biosynthetic pathway , particularly the identification of the ω-1 desaturase responsible for its synthesis.

-

In-depth mechanistic studies to confirm its anti-inflammatory and anti-cancer properties in various cell and animal models.

-

Development of biotechnological production methods to ensure a sustainable and scalable supply for research and potential commercial applications.

References

- PubChem. This compound.

- ChEBI. (2023). This compound (CHEBI:73736).

- Park, H. G., et al. (2015). The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells. The FASEB Journal, 29(9), 3911-3919.

- GeneCards. (2023, November 13). FADS2 Gene. [Link]

- Abbadi, A., et al. (2004). Biosynthesis of very-long-chain polyunsaturated fatty acids in transgenic oilseeds: constraints on their accumulation. The Plant Cell, 16(10), 2734-2748.

- Qi, B., et al. (2004). Production of very long chain polyunsaturated omega-3 and omega-6 fatty acids in plants.

- Dominguez, G., et al. (2019). Phytochemical characterization and comparative studies of four Cecropia species collected in Panama using multivariate data analysis. Scientific Reports, 9(1), 1763.

- Haslam, R. P., & Napier, J. A. (2019). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 20(21), 5414.

- Domergue, F., et al. (2003). Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation. The Plant Cell, 15(10), 2734-2748.

- Parrish, C. C. (2021). Determination of Total Lipid and Lipid Classes in Marine Samples. JOVE-JOURNAL OF VISUALIZED EXPERIMENTS, (178).

- Wakeham, S. G. (2017).

- Sung, B., et al. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Antioxidants & Redox Signaling, 14(7), 1295-1330.

- Life Extension.

- Hopmann, E., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(23), 5851-5864.

- Andrade, E. H. A., et al. (2008). Chemical composition of essential oils of the leaves of five species of the gender cecropia (Urticaceae) Amazônia. Acta Amazonica, 38(2), 303-308.

- Baldwin, A. S. (2001). The NF-κB and IκB proteins: new discoveries and insights. Annual Review of Immunology, 19, 649-683.

- Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20.

- Iverson, S. J., et al. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287.

- Jham, G. N., et al. (1982). Gas chromatographic-mass spectrometric characterization of the fatty acids of four species of Cecropia. Journal of the American Oil Chemists' Society, 59(4), 132-133.

- Ribechini, E., et al. (2017). A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food. Food Chemistry, 215, 418-426.

- Hennessy, E. J., et al. (2018). Targeting the PI3K-AKT-mTOR signaling network in cancer.

- Giraldo, S. E., et al. (2024). Terpenes from Cecropia Species and Their Pharmacological Potential. Molecules, 29(6), 1361.

- Gilmore, T. D. (2002). The Re-l/NF-κB signal transduction pathway: introduction. Oncogene, 21(21), 3409-3411.

- Noorolyai, S., et al. (2019). The PI3K/AKT/mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling. International Journal of Molecular Sciences, 20(17), 4148.

- Alenzi, F. Q. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 14(7), 1667.

- Wang, S., et al. (2022). Docosahexaenoic acid inhibition of inflammation is partially via cross-talk between Nrf2/heme oxygenase 1 and IKK/NF-κB pathways. Journal of Nutritional Biochemistry, 36, 129-137.

- Shahidi, F., & Ambigaipalan, P. (2015). Omega-3 polyunsaturated fatty acids and their health benefits. Annual Review of Food Science and Technology, 6, 345-381.

- D'Archivio, M., et al. (2021). Fatty Acid Profile, Phytochemicals, and Other Substances in Canarium odontophyllum Fat Extracted Using Supercritical Carbon Dioxide. Frontiers in Nutrition, 8, 703321.

- Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(28), 7885-7896.

- Płotka-Wasylka, J. (2021). Recent Analytical Methodologies in Lipid Analysis. Molecules, 26(16), 4867.

- Paul, A. A., et al. (2021). Fatty Acid and Amino Acid Profiles of Seven Edible Insects: Focus on Lipid Class Composition and Protein Conversion Factors. Foods, 10(6), 1198.

- Giraldo, S. E., et al. (2019). Phytochemical characterization and comparative studies of four Cecropia species collected in Panama using multivariate data analysis. Scientific Reports, 9(1), 1-13.

Sources

- 1. genecards.org [genecards.org]

- 2. mdpi.com [mdpi.com]

- 3. Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Terpenes from Cecropia Species and Their Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GC-MS and HPLC-DAD analysis of fatty acid profile and functional phytochemicals in fifty cold-pressed plant oils in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

- 17. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Path to a 23-Carbon Unsaturated Fatty Acid: A Technical Guide to the Biosynthesis of 22-Tricosenoic Acid

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 22-tricosenoic acid (C23:1), a monounsaturated odd-chain very-long-chain fatty acid (VLCFA). While the complete pathway is not yet fully elucidated in any single organism, this document synthesizes current knowledge on odd-chain fatty acid initiation, very-long-chain fatty acid elongation, and terminal desaturation to present a scientifically grounded hypothetical pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the metabolism of rare fatty acids and the enzymatic machinery that produces them. We delve into the key enzymatic steps, precursor molecules, and potential regulatory mechanisms. Furthermore, we provide a detailed experimental protocol for the analysis of odd-chain fatty acids and present visual diagrams to facilitate a deeper understanding of the proposed metabolic route.

Introduction: The Uniqueness of an Odd-Chain Very-Long-Chain Fatty Acid

This compound, with its 23-carbon backbone and a single double bond at the 22nd position (C23:1Δ²²), is a rare and intriguing molecule.[1] Unlike the more common even-chain fatty acids, its biosynthesis follows a distinct route, beginning with an odd-numbered precursor. Its status as a very-long-chain fatty acid (VLCFA) points to specialized enzymatic machinery for its elongation. The terminal position of its double bond further suggests a unique desaturation mechanism. While research on this compound is limited, it is known to be a component of certain plant oils and animal fats.[1] Understanding its biosynthesis is crucial for exploring its potential physiological roles and for biotechnological applications, which may include its use as a biomarker or a precursor for novel biopolymers and lubricants.

This guide will deconstruct the likely biosynthetic pathway of this compound into three core stages:

-

Initiation: The synthesis of the odd-chain primer, propionyl-CoA.

-

Elongation: The sequential addition of two-carbon units to build the 23-carbon backbone.

-

Desaturation: The introduction of the terminal double bond to form the final product.

Proposed Biosynthetic Pathway of this compound

The synthesis of this compound is proposed to occur in the endoplasmic reticulum (ER) and involves a series of enzymatic reactions that build upon the fundamental principles of fatty acid metabolism, but with unique specificities.

Initiation: The Propionyl-CoA Primer

The biosynthesis of all odd-chain fatty acids begins with a three-carbon primer, propionyl-CoA, instead of the two-carbon acetyl-CoA used for even-chain fatty acids. Propionyl-CoA can be generated through several metabolic routes, depending on the organism:

-

Amino Acid Catabolism: The breakdown of amino acids such as valine, isoleucine, methionine, and threonine can produce propionyl-CoA as an intermediate.

-

Beta-Oxidation of Odd-Chain Fatty Acids: The final cycle of beta-oxidation of an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.

-

Propionate Activation: Exogenous propionate can be activated to propionyl-CoA by acyl-CoA synthetases.

The availability of propionyl-CoA is a critical control point for the production of odd-chain fatty acids.

Elongation to Tricosanoic Acid (C23:0)

Once propionyl-CoA is available, it enters the fatty acid synthesis pathway, which is followed by elongation cycles catalyzed by the fatty acid elongase (FAE) complex located in the ER. Each cycle adds two carbons from malonyl-CoA, extending the fatty acid chain.

The FAE complex consists of four key enzymes that catalyze a four-step cycle:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA. This is the rate-limiting step and determines the substrate specificity for chain length.

-

Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, now two carbons longer.

To synthesize the 23-carbon backbone of tricosanoic acid, a propionyl-CoA (C3) starter would undergo ten cycles of elongation. The specificity of the KCS enzymes is crucial in determining the final chain length. While specific KCS enzymes for odd-chain VLCFA elongation have not been definitively identified in plants, it is hypothesized that some of the known KCS enzymes possess the capability to utilize odd-chain acyl-CoA substrates.

Diagram: Proposed Biosynthesis of Tricosanoic Acid (C23:0)

Caption: Figure 2: Proposed terminal desaturation pathway.

Experimental Protocol: Analysis of Odd-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

To investigate the biosynthesis of this compound and other odd-chain fatty acids, a robust analytical method is required. GC-MS is the gold standard for the identification and quantification of fatty acids.

Objective: To extract total fatty acids from a biological sample, prepare fatty acid methyl esters (FAMEs), and analyze the FAME profile by GC-MS to identify and quantify odd-chain fatty acids.

Materials:

-

Biological sample (e.g., plant seeds, microbial biomass)

-

Mortar and pestle or homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

BF₃-methanol solution (14% w/v) or 2% H₂SO₄ in methanol

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)

-

FAME standards for identification

Methodology:

-

Sample Preparation and Lipid Extraction:

-

Homogenize a known amount of the biological sample in a mixture of chloroform:methanol (2:1, v/v).

-

Add a known amount of the internal standard.

-

After thorough mixing, add 0.9% NaCl solution to induce phase separation.

-

Centrifuge and collect the lower organic phase containing the total lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Add BF₃-methanol solution or 2% H₂SO₄ in methanol to the dried lipid extract.

-

Incubate at 60-80°C for 1-2 hours.

-

Cool the reaction mixture and add water and hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAME extract into the GC-MS system.

-

Use a temperature program that allows for the separation of a wide range of FAMEs.

-

Identify individual FAMEs by comparing their retention times and mass spectra with those of authentic standards and library data.

-

Quantify the fatty acids by comparing their peak areas to the peak area of the internal standard.

-

Data Interpretation: The presence of peaks corresponding to the FAME of this compound and its potential precursor, tricosanoic acid, would provide evidence for their existence in the sample. By conducting labeling studies with stable isotopes (e.g., ¹³C-labeled propionate), the biosynthetic pathway can be further elucidated.

Causality and Self-Validation in the Proposed Pathway

The proposed pathway for this compound biosynthesis is built upon established principles of fatty acid metabolism. The requirement of propionyl-CoA as a primer for odd-chain fatty acids is a well-validated concept. The fatty acid elongase complex is the universally accepted machinery for chain extension. The most novel aspect, the ω-1 desaturation, is a logical inference based on the known activities of cytochrome P450 hydroxylases and the subsequent requirement for dehydration to form a double bond.

This proposed pathway is inherently self-validating through experimental testing. The identification of the predicted intermediates (e.g., 22-hydroxytricosanoic acid) in an organism that produces this compound would provide strong support for the proposed mechanism. Furthermore, the functional characterization of candidate genes for the ω-1 hydroxylase and dehydratase would offer definitive proof.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating example of the metabolic diversity found in nature. While the complete enzymatic pathway remains to be fully characterized, this guide provides a robust and scientifically plausible framework for its elucidation. The key to unlocking this pathway lies in the identification and characterization of the specific fatty acid elongases with a preference for odd-chain substrates and, most critically, the enzymes responsible for the unique ω-1 desaturation.

Future research should focus on:

-

Transcriptomic and proteomic analyses of organisms known to produce this compound to identify candidate genes for elongases and desaturases.

-

Heterologous expression and in vitro characterization of these candidate enzymes to confirm their substrate specificity and catalytic activity.

-

Metabolic engineering of model organisms to reconstruct the pathway and produce this compound, which would not only validate the proposed pathway but also open up possibilities for its sustainable production.

By pursuing these avenues of research, the scientific community can unravel the complete biosynthetic route of this unusual fatty acid, paving the way for new discoveries in lipid biochemistry and biotechnology.

References

- Pinot, F., et al. (2025, August 6). Cytochrome P450-dependent fatty acid hydroxylases in plants. Request PDF.

- Compagnon, V., et al. (2008, June 1). Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis. Journal of Experimental Botany, 59(11), 3145-3155.

Sources

22-Tricosenoic acid CAS number

An In-Depth Technical Guide to 22-Tricosenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 65119-95-1), a very long-chain monounsaturated fatty acid. While specific research on this compound is still emerging, this document synthesizes the current understanding of its chemical identity, physicochemical properties, synthesis, and analytical characterization. We delve into established methodologies for its handling and analysis, explore its potential biological roles based on its structural class, and discuss its current and prospective applications. This guide is intended to serve as a foundational resource for professionals in research and drug development, offering both theoretical knowledge and practical insights into the study and application of this compound.

Core Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 65119-95-1 to this compound[1][2][3][4][5]. This unique identifier is the most reliable way to reference this specific compound in scientific literature and chemical databases.

This compound is a monounsaturated fatty acid with a 23-carbon backbone[1][2]. Its defining structural feature is a single double bond located at the terminal position, between the 22nd and 23rd carbon atoms[1][2]. This terminal unsaturation distinguishes it from its saturated counterpart, tricosanoic acid, and influences its chemical reactivity and physical properties[1][6].

Key identification parameters are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 65119-95-1 | [1][2][3] |

| IUPAC Name | tricos-22-enoic acid | [1][2] |

| Molecular Formula | C23H44O2 | [1][3] |

| Molecular Weight | 352.6 g/mol | [1][2] |

| InChI Key | YGTSVJQQDISEHZ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C=CCCCCCCCCCCCCCCCCCCCCC(=O)O | [1] |

| Classification | Very Long-Chain Fatty Acid (VLCFA) | [2] |

Physicochemical Properties and Molecular Structure

As a very long-chain fatty acid (VLCFA), this compound's properties are dominated by its long aliphatic tail[2][6].

Solubility and Lipophilicity

The compound is characterized by its hydrophobic nature, resulting in extremely limited solubility in aqueous solutions[1]. Its calculated logarithmic partition coefficient (logP) of 10.36 underscores its strong lipophilic (fat-loving) properties[1]. Consequently, it is readily soluble in non-polar and moderately polar organic solvents[1]. This is a critical consideration for designing extraction, purification, and delivery systems.

Conformational Analysis

The 23-carbon chain allows for significant conformational flexibility. Molecular dynamics simulations of similar ultra-long-chain fatty acids suggest that they can fluctuate between several states, including fully extended, L-shaped, and turned arrangements[1]. The presence of the terminal double bond introduces a region of planar rigidity that influences the overall spatial arrangement and potential for intermolecular interactions, such as packing in lipid bilayers[1].

Sourcing and Synthesis Methodologies

This compound can be obtained through natural extraction, chemical synthesis, or biotechnological production[1]. The choice of method depends on the required purity, scale, and economic feasibility.

Natural Extraction

The compound is found in various plant oils and animal fats[1]. For instance, it has been isolated from the leaves of plants like Cecropia adenopus[1]. The typical industrial extraction process from natural oils involves:

-

Saponification: Treating the oil with a base (e.g., NaOH in ethanol) to hydrolyze the triglycerides and release the free fatty acids.

-

Winterization: Cooling the mixture to precipitate and remove saturated fats.

-

Urea Complexation: A technique to isolate and enrich unsaturated fatty acids[2].

Chemical Synthesis

For high-purity applications, chemical synthesis is preferred. It can be synthesized via the oxidation of the corresponding saturated fatty acid, tricosanoic acid, or through enzymatic reactions that introduce the terminal double bond[1]. A patented continuous-flow process provides a scalable method involving the reaction of tricosanoic acid with pyrrolidine to form an enamine, followed by alkylation with vinyl bromide and subsequent hydrolysis[2].

Caption: A simplified workflow for the chemical synthesis of this compound.

Biotechnological Production

Genetically engineered microorganisms, such as Saccharomyces cerevisiae, can be utilized for production. Yeast strains engineered with fatty acid elongase enzymes (like ELOVL1) can convert shorter-chain fatty acids into this compound through sequential additions of two-carbon units[2]. While this method offers a renewable pathway, challenges remain in optimizing yield and downstream purification[2].

Analytical Methodologies

Accurate identification and quantification of this compound require robust analytical techniques. Spectroscopic and chromatographic methods are central to its characterization.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for the carboxylic acid functional group and the terminal alkene (C=C) group, confirming the key structural features[1][7].

-

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique provides information on the molecular weight (molecular ion peak at m/z 352.6) and fragmentation patterns typical of long-chain fatty acids, allowing for definitive structural confirmation[1][7].

Chromatographic Separation

Due to its high polarity and ionic nature, various high-performance liquid chromatography (HPLC) and ion chromatography (IC) methods are suitable for separating this compound from complex matrices[8]. Reversed-phase HPLC is a common approach, using a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile[8][9].

Caption: A typical workflow for the analysis of this compound.

Protocol: Quantification by GC-MS after Derivatization

This protocol outlines a standard approach for analyzing fatty acids in a biological sample. The derivatization step is crucial as it converts the non-volatile carboxylic acid into a volatile ester, making it amenable to GC analysis.

-

Lipid Extraction: Extract total lipids from the sample using a solvent system like chloroform:methanol (2:1, v/v).

-

Saponification: Hydrolyze the lipid extract with 0.5 M NaOH in methanol at 100°C for 10 minutes to release free fatty acids.

-

Methylation (Derivatization): Add 14% Boron Trifluoride (BF3) in methanol and heat at 100°C for 5 minutes to convert the fatty acids to fatty acid methyl esters (FAMEs).

-

Extraction of FAMEs: Add hexane and saturated NaCl solution to the cooled mixture. Vortex and centrifuge to separate the layers. Collect the upper hexane layer containing the FAMEs.

-

GC-MS Analysis: Inject an aliquot of the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., a polar-phase column).

-

Identification and Quantification: Identify the this compound methyl ester peak by comparing its retention time and mass spectrum to that of a pure standard. Quantify using an internal standard added at the beginning of the procedure.

Biological Role and Potential Applications

While specific research on this compound is limited, its classification as a VLCFA allows for informed hypotheses about its biological significance and potential uses[1][2].